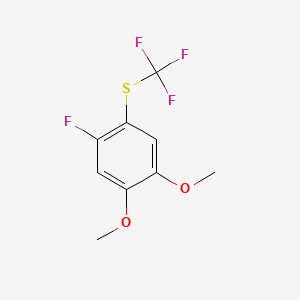

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene

Beschreibung

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two methoxy groups (positions 1 and 2), a fluorine atom (position 4), and a trifluoromethylthio (SCF₃) group (position 5). This combination of electron-donating (methoxy) and electron-withdrawing (F, SCF₃) groups confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethylthio group, in particular, is known for its high lipophilicity and metabolic stability, which can enhance membrane permeability and bioavailability .

Eigenschaften

Molekularformel |

C9H8F4O2S |

|---|---|

Molekulargewicht |

256.22 g/mol |

IUPAC-Name |

1-fluoro-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)8(4-7(6)15-2)16-9(11,12)13/h3-4H,1-2H3 |

InChI-Schlüssel |

LXWCQWWZEDSNFZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1OC)SC(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a pre-functionalized benzene ring. One common method includes the reaction of 1,2-dimethoxy-4-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethylthio groups.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro and trifluoromethylthio groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products include derivatives with different nucleophiles replacing the fluoro or trifluoromethylthio groups.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include partially or fully reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, while the methoxy and fluoro groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound’s electronic profile is influenced by substituent positioning and type. Key comparisons include:

*Estimated using fragment-based methods due to lack of experimental data.

- Trifluoromethylthio (SCF₃) vs.

- Fluorine Positioning : Fluorine at position 4 (meta to SCF₃) may reduce ring electron density more effectively than para-substituted fluorine in analogs, influencing reactivity in electrophilic substitutions .

Biologische Aktivität

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene (CAS Number: 1806391-65-0) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique molecular structure, characterized by the presence of fluorine and trifluoromethylthio groups, suggests potential biological activities that warrant investigation.

- Molecular Formula : CHFOS

- Molecular Weight : 256.22 g/mol

- Synonyms : Benzene, 1-fluoro-4,5-dimethoxy-2-[(trifluoromethyl)thio]-

Biological Activity Overview

Research into the biological activity of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene indicates its potential as an inhibitor in various pathways, particularly in cancer treatment. The compound has been studied for its effects on fibroblast growth factor receptors (FGFR), which are critical in tumor growth and metastasis.

Inhibition of FGFR

A study highlighted the compound's role as a potent FGFR inhibitor, showing significant antiproliferative effects on various cancer cell lines. The enzymatic IC values were reported in the picomolar range, indicating strong inhibition capability. This suggests that modifications to the dimethoxybenzene ring can enhance its metabolic stability and biological activity .

Case Study 1: Antiproliferative Activity

In vitro studies demonstrated that compounds similar to 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene exhibited high antiproliferative activity against non-small cell lung cancer (NSCLC) cells. The results indicated that smaller substituents on the benzene ring correlated with higher cellular activity, while increased hydrophilicity reduced membrane permeability and activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC (nM) | Cell Line Tested |

|---|---|---|

| 1 | 0.4 | NSCLC |

| 2 | 0.8 | KG1 |

| 3 | 1.2 | MCF7 |

Case Study 2: Metabolic Stability

Further optimization studies focused on enhancing metabolic stability through structural modifications. The addition of fluorine atoms was found to reduce electron density on the dimethoxybenzene moiety, leading to improved inhibitory activity against FGFR while maintaining lower metabolic liability .

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that compounds with similar structures exhibit favorable properties for oral bioavailability and tissue distribution. For instance, compound 35 from related studies demonstrated low inhibition ratios for several cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.